An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of indole derivatives, 5-bromo-3-methyl-1H-indole-2-carboxylic acid stands out as a versatile building block for drug discovery and development. The strategic placement of the bromine atom at the 5-position provides a valuable handle for further functionalization via cross-coupling reactions, while the methyl and carboxylic acid groups at the 3- and 2-positions, respectively, offer additional points for molecular elaboration and influence the compound's electronic properties and binding interactions. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the potential applications of this important heterocyclic compound, tailored for researchers and scientists in the field of drug development.
Physicochemical & Spectroscopic Data
The fundamental properties of 5-bromo-3-methyl-1H-indole-2-carboxylic acid are summarized below. While complete experimental spectroscopic data is not widely published, the expected characteristics can be inferred from its constituent parts and closely related analogues.
Table 1: Physicochemical Properties [2][3]
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| CAS Number | 70070-32-5 |
| Appearance | Expected to be an off-white to light yellow solid |
| IUPAC Name | 5-bromo-3-methyl-1H-indole-2-carboxylic acid |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the indole ring (approx. 7.0-8.0 ppm), a singlet for the N-H proton (broad, >10 ppm), a singlet for the C3-methyl group (approx. 2.3 ppm), and a very broad singlet for the carboxylic acid proton (>12 ppm). The aromatic signals will be influenced by the bromine at C5. Based on the analogue 5-bromo-3-methyl-1H-indole, we expect signals around 7.7 ppm (d, H4), 7.3 ppm (dd, H6), and 7.2 ppm (d, H7).[4] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (>165 ppm), aromatic carbons of the indole ring (approx. 110-140 ppm), and the methyl carbon (approx. 10 ppm). For the analogue 5-bromo-3-methyl-1H-indole, key shifts are observed at 135.0, 130.2, 124.8, 123.0, 121.6, 112.5, and 111.6 ppm for the indole core carbons.[4] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1710 cm⁻¹ for a hydrogen-bonded dimer), C-H aromatic stretches (>3000 cm⁻¹), and N-H stretch (approx. 3400 cm⁻¹).[5][6] |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Rational Synthesis Design: A Three-Step Approach
The synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid is most logically achieved through a convergent three-step sequence, commencing with the renowned Japp-Klingemann reaction, followed by the powerful Fischer indole synthesis, and culminating in ester hydrolysis. This pathway is selected for its reliability, use of readily available starting materials, and its versatility in generating substituted indoles.
Caption: Overall synthetic workflow for the target compound.
Step 1: Japp-Klingemann Reaction for Hydrazone Synthesis
Causality: The Japp-Klingemann reaction is an exemplary method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[2] It provides a direct route to the crucial hydrazone intermediate required for the subsequent Fischer indole synthesis, avoiding the often-problematic direct handling of substituted hydrazines. The reaction proceeds by diazotization of an aniline, followed by coupling with the enolate of a β-ketoester, which then undergoes a deacylation to yield the stable hydrazone.
Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
-
Diazotization of 4-Bromoaniline:
-
In a beaker, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution. This solution should be used immediately in the next step.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. A colored precipitate should form.
-
Maintain the temperature below 5°C throughout the addition.
-
-
Work-up and Isolation:
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.
-
Step 2: Fischer Indole Synthesis for Indole Core Formation
Causality: The Fischer indole synthesis is a classic and robust acid-catalyzed reaction that transforms arylhydrazones into indoles.[7] The mechanism involves tautomerization of the hydrazone to an enamine, followed by a[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[7] The choice of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial to drive the reaction, especially for moderately reactive hydrazones.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate
-
Reaction Setup:
-
Place the synthesized ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (1.0 eq) into a round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) (10 eq by weight) or a similar strong acid catalyst (e.g., Eaton's reagent) to the flask. The mixture will become viscous.
-
-
Cyclization:
-
Heat the reaction mixture to 80-100°C with efficient mechanical stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 1-3 hours).[9]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until effervescence ceases and the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate by silica gel column chromatography.
-
Step 3: Saponification to the Carboxylic Acid
Causality: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid. The use of a strong base like sodium hydroxide in a mixed aqueous-alcoholic solvent system ensures complete conversion. Subsequent acidification protonates the carboxylate salt, precipitating the final product.
Experimental Protocol: Synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
-
Hydrolysis:
-
Dissolve the purified ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add cold 1M hydrochloric acid with stirring to adjust the pH to approximately 3-4.
-
The final product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-bromo-3-methyl-1H-indole-2-carboxylic acid.
-
Applications in Drug Discovery
5-Bromoindole derivatives are privileged structures in medicinal chemistry. The bromine atom not only serves as a synthetic handle but can also act as a key pharmacophoric element, forming halogen bonds with protein targets. Derivatives of the closely related 5-bromoindole-2-carboxylic acid have been investigated as:
-
Inhibitors of Matrix Metalloproteinase-13 (MMP-13): For the potential treatment of arthritic diseases.[10]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: A target for cancer immunotherapy.[10]
-
Factor Xa Inhibitors: For the development of anticoagulant therapies.[10]
-
Tubulin Polymerization Inhibitors: As potential anticancer agents.[10]
The specific substitution pattern of 5-bromo-3-methyl-1H-indole-2-carboxylic acid makes it an ideal starting point for generating libraries of compounds to screen against these and other important biological targets.
Conclusion
5-bromo-3-methyl-1H-indole-2-carboxylic acid is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a robust and well-understood Japp-Klingemann/Fischer indole synthesis sequence, provides access to a versatile scaffold. The strategic placement of functional groups allows for diverse chemical modifications, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics. This guide provides the foundational chemical knowledge and detailed synthetic protocols to empower researchers in their exploration of this promising molecule.
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